

Application Notes: ONPG Assay for Screening Microbial Contamination in Water

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Compound of Interest

Compound Name: ONPG

Cat. No.: B7788450

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Introduction

The o-nitrophenyl- β -D-galactopyranoside (**ONPG**) assay is a rapid and reliable colorimetric method used for the presumptive identification of coliform bacteria, including *Escherichia coli*, in water samples. This technique is crucial for monitoring water quality and ensuring public health. The assay's primary advantage lies in its ability to detect the enzymatic activity of β -galactosidase, an enzyme characteristic of coliforms, providing a faster turnaround time compared to traditional culture-based methods.^{[1][2][3]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals involved in water quality assessment.

Principle of the **ONPG** Assay

The **ONPG** assay is based on the enzymatic activity of β -galactosidase.^{[4][5][6]} This enzyme hydrolyzes lactose, a primary sugar found in milk, into glucose and galactose.^{[5][7]} For the assay, a synthetic, colorless substrate, o-nitrophenyl- β -D-galactopyranoside (**ONPG**), is used.^{[4][5]} **ONPG** is structurally similar to lactose and can be cleaved by β -galactosidase.^{[4][5]} The hydrolysis of **ONPG** yields two products: galactose and o-nitrophenol.^{[4][5]} While **ONPG** is colorless, o-nitrophenol is a yellow compound, and its presence and intensity of color can be observed visually or measured spectrophotometrically at 420 nm.^{[1][8]} The development of a yellow color indicates a positive result, signifying the presence of β -galactosidase and, therefore, the likely presence of coliform bacteria.^{[4][5]}

Some bacteria, known as late or slow lactose fermenters, may possess β -galactosidase but lack the permease enzyme necessary for lactose to enter the bacterial cell efficiently.[4][5][6] The **ONPG** assay is particularly useful for detecting these organisms because **ONPG** can enter the cell without the aid of permease.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative aspects of the **ONPG** assay based on available literature.

Table 1: Performance Characteristics of the **ONPG** Assay

| Parameter | Value/Range | Remarks | Source |
|---------------------------|---------------------|---|--------|
| Time to Detection | 8 to 20 hours | Time is inversely proportional to the initial concentration of fecal coliforms. High cell densities can produce a response in a shorter time. | [3] |
| Detection Limit | As low as 1 cell/mL | Can produce a positive response in less than 20 hours at this concentration. | [3] |
| Wavelength for Absorbance | 420 nm | Optimal wavelength for measuring the concentration of the yellow product, o-nitrophenol. | [1][8] |

Table 2: Specificity of the **ONPG** Assay for Fecal Coliforms

| Microorganism | Percentage of Isolates from Positive ONPG Tests |
|---|---|
| Escherichia coli | 96.69% |
| Enterobacter cloacae | 2.32% |
| Klebsiella pneumoniae | 0.66% |
| Citrobacter freundii | 0.33% |
| Data from a study analyzing 302 isolates from positive ONPG-EC media. [1] [3] | |

Experimental Protocols

Two primary methods for the **ONPG** assay are the tube method and the disk method. Both require a pure culture of the suspect organism, typically isolated from a water sample via membrane filtration or other standard microbiological techniques.

Protocol 1: **ONPG** Tube Method

This method utilizes a prepared **ONPG** broth.

Materials:

- **ONPG** Broth (see composition below)
- Sterile test tubes
- Sterile inoculating loop or needle
- Incubator at 35-37°C
- Test organism culture (18-24 hours old) grown on a lactose-containing medium (e.g., MacConkey agar) for optimal results.[\[4\]](#)

ONPG Broth Composition (per 1000 mL):

- Casein Peptone: 7.50 g

- o-Nitrophenyl- β -D-galactopyranoside (**ONPG**): 1.50 g
- Disodium hydrogen phosphate: 0.35 g
- Sodium Chloride: 3.75 g
- Final pH: 7.5 ± 0.2 at 25°C

Procedure:

- Prepare a heavy suspension of the test organism in a sterile test tube containing **ONPG** broth.[\[5\]](#)
- Incubate the tube aerobically at $35\text{--}37^{\circ}\text{C}$.[\[5\]](#)[\[6\]](#)
- Observe the tube for a color change at 1 hour and then periodically for up to 24 hours.[\[5\]](#)[\[6\]](#)

Interpretation of Results:

- Positive: The broth turns yellow, indicating the presence of β -galactosidase.[\[9\]](#)
- Negative: The broth remains colorless or its original pale color.[\[9\]](#)

Protocol 2: **ONPG** Disk Method

This method uses commercially available paper disks impregnated with **ONPG**.

Materials:

- **ONPG** disks
- Sterile test tubes
- Sterile physiological saline (0.85% NaCl)
- Sterile inoculating loop
- Incubator at $35\text{--}37^{\circ}\text{C}$

- Test organism culture (18-24 hours old)

Procedure:

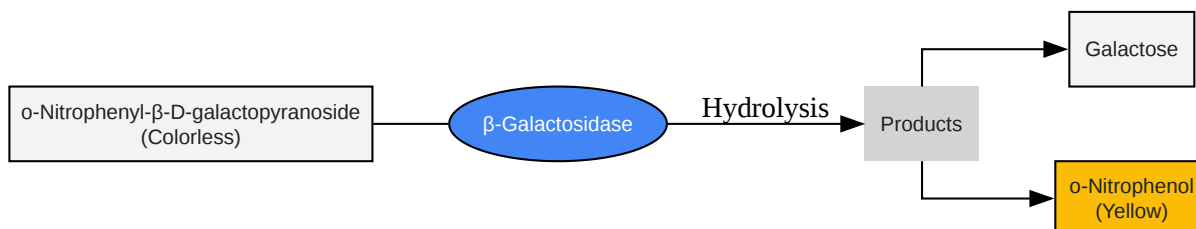
- Place an **ONPG** disk in a sterile test tube.[\[10\]](#)
- Add 0.2 mL of sterile physiological saline to the tube.[\[10\]](#)
- Create a heavy suspension of the test organism in the saline by emulsifying one or more well-isolated colonies.[\[10\]](#)
- Incubate the tube at 35-37°C for up to 24 hours.[\[10\]](#)
- Examine for a color change after 4 hours and up to 24 hours.[\[10\]](#)

Interpretation of Results:

- Positive: Development of a yellow color in the suspension.[\[10\]](#)
- Negative: No color change.[\[10\]](#)

Visualizations

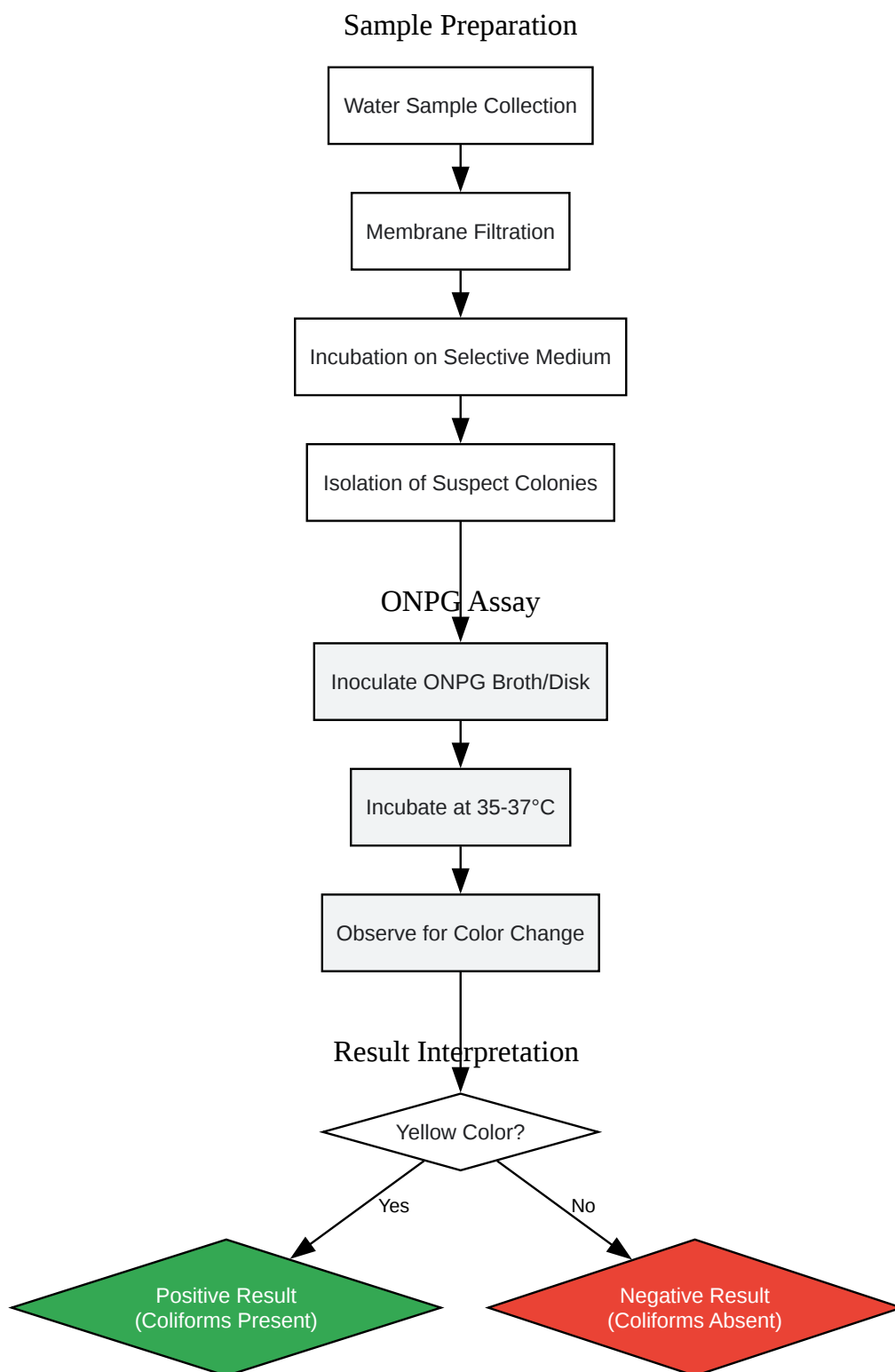
Biochemical Pathway of **ONPG** Hydrolysis



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Caption: Biochemical reaction of **ONPG** hydrolysis by β -galactosidase.

Experimental Workflow for **ONPG** Assay



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Caption: General workflow of the **ONPG** assay for water testing.

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